molecular formula C11H12ClN3O B3306021 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 926188-04-7

2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No. B3306021
CAS RN: 926188-04-7
M. Wt: 237.68 g/mol
InChI Key: LQWMCHPLHSXJRF-UHFFFAOYSA-N
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Description

The compound “2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a synthetic intermediate with a molecular formula of C11H12ClN3O . It is used in the synthesis of various analogs and inhibitors .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized from 2-Amino-1-(4-chlorophenyl)ethanol, which is used as a reagent in the synthesis of imidazolyl arylamides . The synthesis process involves several steps, including the use of POCl3, NaOH, DMF, N,N-Diisopropylethylamine, phenylacetyl chloride, and other reagents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the InChI code for this compound is "InChI=1S/C11H12ClN3O/c12-9-3-1-8 (2-4-9)10-7-11 (13)15 (14-10)5-6-16/h1-4,7,16H,5-6,13H2" . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reagent in the synthesis of imidazolyl arylamides . It can also be used in the synthesis of capsaicin analogs, which exhibit potential analgesic activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.68 g/mol . It has a topological polar surface area of 64.1 Ų and a complexity of 221 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 3 .

Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating significant antimicrobial and higher anticancer activity than doxorubicin, a reference drug.

Structural Characterization

  • Research by Delgado et al. (2020) on a related pyrazoline compound emphasized the importance of structural characterization, including X-ray diffraction studies and Hirshfeld surface analysis.

Synthesis and Chemical Analysis

  • The work of Quiroga et al. (1998) involved the synthesis of tricyclic linear 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, highlighting the chemical versatility and potential of such compounds.

Molecular Docking Studies

  • A study by ShanaParveen et al. (2016) combined experimental and theoretical analysis on a related compound, focusing on molecular structure, vibrational spectra, and docking studies with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP.

Crystal Structure Analysis

  • The research by Mu et al. (2012) synthesized a compound related to 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol, providing insights into its crystal structure and hydrogen bonding patterns.

Future Directions

The compound has potential applications in the synthesis of various analogs and inhibitors, which could be used in the treatment of various diseases . Therefore, future research could focus on exploring these potential applications and improving the synthesis process of this compound.

properties

IUPAC Name

2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWMCHPLHSXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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